molecular formula C18H19ClN2O4S B1299480 2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-prop-2-enylacetamide CAS No. 6226-55-7

2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-prop-2-enylacetamide

Cat. No.: B1299480
CAS No.: 6226-55-7
M. Wt: 394.9 g/mol
InChI Key: ZXEBYRNQCFHRTN-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-prop-2-enylacetamide is a complex organic compound that belongs to the class of sulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-prop-2-enylacetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-chloro-4-methoxyaniline with benzenesulfonyl chloride in the presence of a base such as pyridine to form the sulfonamide intermediate. This intermediate is then reacted with prop-2-enylamine and acetic anhydride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-prop-2-enylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfinyl or thiol derivatives.

    Substitution: Azido or thiol-substituted derivatives.

Scientific Research Applications

2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-prop-2-enylacetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-prop-2-enylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt key biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzenesulfonyl)-3-chloro-4-methoxyaniline
  • N-prop-2-enylacetamide
  • Benzenesulfonyl chloride

Uniqueness

2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-prop-2-enylacetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzenesulfonyl and chloro-methoxyaniline moieties allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-prop-2-enylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c1-3-11-20-18(22)13-21(14-9-10-17(25-2)16(19)12-14)26(23,24)15-7-5-4-6-8-15/h3-10,12H,1,11,13H2,2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEBYRNQCFHRTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(CC(=O)NCC=C)S(=O)(=O)C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40367543
Record name 2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-prop-2-enylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6226-55-7
Record name 2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-prop-2-enylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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